Cadrofloxacin hydrochloride

Descripción

The exact mass of the compound Cadrofloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cadrofloxacin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadrofloxacin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

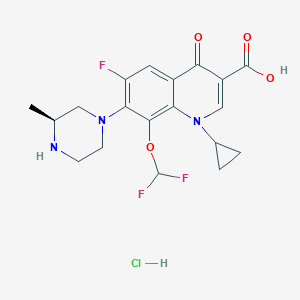

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPMTCKEQGUMTG-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128427-55-4 |

Source

|

| Record name | Cadrofloxacin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CADROFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The 8-Difluoromethoxy Fluoroquinolone Scaffold: A Technical Guide to Structure-Activity Relationships and Drug Design

Abstract

The strategic incorporation of an 8-difluoromethoxy (OCF₂H) group onto the fluoroquinolone core represents a significant advancement in the pursuit of potent, safe, and broad-spectrum antibacterial agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this unique chemical class. We will dissect the nuanced role of each substituent on the fluoroquinolone scaffold, underpinned by quantitative data and field-proven insights. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the causality behind experimental choices in the design of next-generation 8-difluoromethoxy fluoroquinolones.

Introduction: The Evolution of the Fluoroquinolone C-8 Position

The fluoroquinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, prized for their broad spectrum of activity and excellent pharmacokinetic properties.[1][2] Their mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] This dual-targeting capability is crucial for their bactericidal effect, which disrupts DNA replication and repair, ultimately leading to cell death.[1][3]

The core of SAR studies in fluoroquinolones has often revolved around modifications at key positions of the quinolone nucleus to enhance potency, expand the spectrum of activity, and mitigate adverse effects.[2][4][5] The C-8 position, in particular, has emerged as a critical modulator of the drug's overall profile. Early fluoroquinolones with a hydrogen or a fluorine atom at C-8, while effective, were often associated with undesirable side effects, most notably phototoxicity.[6] The introduction of a methoxy (-OCH₃) group at this position was a significant breakthrough, leading to compounds with improved activity against Gram-positive bacteria and a markedly reduced potential for phototoxic reactions.[1][7]

Building on this understanding, medicinal chemists have explored the bioisosteric replacement of the methoxy group with the 8-difluoromethoxy (OCF₂H) moiety. This substitution offers a unique combination of electronic and steric properties, providing a powerful tool to fine-tune a compound's biological and physicochemical characteristics. This guide will delve into the intricate SAR of this promising class of fluoroquinolones.

Core Structure-Activity Relationship (SAR) Analysis

The antibacterial potency and safety profile of 8-difluoromethoxy fluoroquinolones are a result of the complex interplay between substituents at various positions on the quinolone core.

The Crucial Role of the 8-Difluoromethoxy Group

The 8-difluoromethoxy group is the defining feature of this class and exerts a profound influence on multiple aspects of the drug's properties:

-

Enhanced Antibacterial Potency: The electron-withdrawing nature of the OCF₂H group can positively influence the molecule's interaction with the target enzymes, leading to enhanced inhibition of both DNA gyrase and topoisomerase IV.[1] This often translates to lower minimum inhibitory concentrations (MICs) against a range of pathogens, including some resistant strains.

-

Broadened Spectrum of Activity: Similar to the 8-methoxy analogs, the 8-difluoromethoxy substitution generally confers improved activity against Gram-positive bacteria, including important pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Reduced Phototoxicity: A key advantage of the 8-methoxy and 8-difluoromethoxy substitution is the significant reduction in phototoxic potential.[6] Fluoroquinolones with a halogen at the C-8 position are known to be photolabile and can induce phototoxic reactions upon exposure to UVA light. The 8-OCF₂H group appears to stabilize the molecule, preventing the formation of reactive oxygen species that lead to skin photosensitivity.

-

Favorable Safety Profile: Preclinical and clinical data on 8-difluoromethoxy fluoroquinolones like garenoxacin suggest a favorable safety profile with a low incidence of CNS and cardiovascular side effects, such as QTc interval prolongation.[8][9][10]

The N-1 Substituent: Impact on Potency and Pharmacokinetics

The substituent at the N-1 position is critical for overall antibacterial potency and plays a significant role in the drug's pharmacokinetic profile.[11][12]

-

Cyclopropyl Group: A cyclopropyl group at N-1 is a common and often optimal feature in potent fluoroquinolones.[7] It is believed to enhance the binding affinity to the enzyme-DNA complex. Many clinically successful fluoroquinolones, including those with 8-alkoxy substituents, incorporate this moiety.

-

Other Alkyl and Aryl Groups: While the cyclopropyl group is prevalent, other small alkyl groups can be tolerated. Larger or more complex aryl substituents can sometimes lead to a decrease in activity, potentially due to steric hindrance within the binding pocket.[11]

The C-7 Substituent: The Key to Spectrum and Potency

The C-7 position is arguably the most versatile for modification and has the most significant impact on the antibacterial spectrum and potency.[4][5][13] The introduction of various nitrogen-containing heterocyclic rings at this position has been a major driver of fluoroquinolone development.

-

Piperazinyl and Pyrrolidinyl Moieties: Substituted piperazinyl and pyrrolidinyl rings are the most common and effective C-7 substituents.[4][5] The nature of the substituents on these rings can fine-tune the activity against specific pathogens. For example, the incorporation of a methyl group or other small alkyl groups can enhance activity against Gram-positive bacteria.

-

Impact on Target Enzyme Inhibition: The C-7 substituent directly interacts with the DNA gyrase and topoisomerase IV enzymes, and its size, shape, and basicity are critical for potent inhibition.[4][5]

The C-5 and C-6 Substituents: Fine-Tuning Activity

Substitutions at the C-5 and C-6 positions, while less frequently varied than C-7, can also contribute to the overall activity profile.

-

C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is crucial for potent antibacterial activity.[2][14] It is believed to enhance the binding to DNA gyrase.

-

C-5 Substituents: The addition of a small substituent, such as an amino or methyl group, at the C-5 position can further enhance activity against Gram-positive organisms.[13]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

The bactericidal activity of 8-difluoromethoxy fluoroquinolones stems from their ability to inhibit both DNA gyrase and topoisomerase IV.[1][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into the daughter cells.

Fluoroquinolones stabilize the covalent complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA, which ultimately triggers cell death.[1][3]

Caption: Mechanism of action of 8-difluoromethoxy fluoroquinolones.

Quantitative SAR: In Vitro Antibacterial Activity

The following tables summarize the in vitro activity (MIC₉₀ in µg/mL) of two representative 8-difluoromethoxy fluoroquinolones, garenoxacin and CS-940, against a panel of clinically relevant bacteria.

Table 1: In Vitro Activity of Garenoxacin (T-3811ME)

| Organism | Garenoxacin (T-3811ME) | Ciprofloxacin | Levofloxacin |

| Staphylococcus aureus (MSSA) | 0.05 | 0.78 | 0.78 |

| Staphylococcus aureus (MRSA) | 0.78 | >100 | >100 |

| Streptococcus pneumoniae (PRSP) | 0.1 | 1.56 | 1.56 |

| Enterococcus faecalis | 0.78 | 3.13 | 3.13 |

| Haemophilus influenzae | ≤0.025 | ≤0.025 | 0.05 |

| Moraxella catarrhalis | ≤0.025 | 0.05 | 0.1 |

| Escherichia coli | 0.1 | ≤0.025 | 0.05 |

| Klebsiella pneumoniae | 0.2 | 0.05 | 0.2 |

| Pseudomonas aeruginosa | 6.25 | 0.39 | 1.56 |

Data sourced from in vitro studies.

Table 2: In Vitro Activity of CS-940

| Organism | CS-940 | Ciprofloxacin | Sparfloxacin | Levofloxacin |

| Staphylococcus aureus (MSSA) | 0.1 | 0.39 | 0.2 | 0.39 |

| Staphylococcus aureus (MRSA) | 0.78 | 6.25 | 1.56 | 6.25 |

| Streptococcus pneumoniae | 0.2 | 1.56 | 0.39 | 1.56 |

| Enterococcus faecalis | 0.78 | 3.13 | 1.56 | 3.13 |

| Escherichia coli | 0.05 | 0.025 | 0.1 | 0.05 |

| Klebsiella pneumoniae | 0.1 | 0.05 | 0.2 | 0.2 |

| Pseudomonas aeruginosa | 1.56 | 0.39 | 3.13 | 1.56 |

Data sourced from in vitro antibacterial activity studies.[14][15]

Experimental Protocols for SAR Evaluation

A robust evaluation of the SAR of novel 8-difluoromethoxy fluoroquinolones requires a suite of standardized in vitro assays.

Workflow for SAR Evaluation

Caption: A typical workflow for the SAR evaluation of new fluoroquinolone analogs.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

-

Preparation of Antimicrobial Agent Stock Solution:

-

Prepare a stock solution of the 8-difluoromethoxy fluoroquinolone analog in a suitable solvent (e.g., water, DMSO) at a concentration of 1 mg/mL.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 64 to 0.06 µg/mL).

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Incubate the plates at 35°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[19][20][21]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing reaction buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322).

-

-

Inhibitor Addition:

-

Add varying concentrations of the 8-difluoromethoxy fluoroquinolone analog to the reaction mixture. Include a no-drug control.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a purified E. coli DNA gyrase enzyme complex (GyrA and GyrB subunits).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The IC₅₀ value can be determined by quantifying the band intensities.

-

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

-

Reaction Setup:

-

Prepare a reaction mixture containing reaction buffer, ATP, and catenated kDNA.

-

-

Inhibitor and Enzyme Addition:

-

Add serial dilutions of the test compound.

-

Start the reaction by adding purified E. coli topoisomerase IV (ParC and ParE subunits).

-

Incubate at 37°C for 30-60 minutes.

-

-

Analysis:

-

Terminate the reaction and analyze the products on an agarose gel.

-

Active topoisomerase IV will resolve the kDNA into minicircles. Inhibition will result in the persistence of the high-molecular-weight kDNA network.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24][25][26]

-

Cell Seeding:

-

Seed a mammalian cell line (e.g., HepG2, HEK293) into a 96-well plate at a suitable density and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the 8-difluoromethoxy fluoroquinolone analog for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

A decrease in absorbance compared to the untreated control indicates cytotoxicity.

-

Conclusion and Future Perspectives

The 8-difluoromethoxy fluoroquinolone scaffold has proven to be a rich area for the discovery of new antibacterial agents with potent and broad-spectrum activity, coupled with a favorable safety profile. The OCF₂H group at the C-8 position is a key determinant of these desirable properties, particularly in enhancing Gram-positive activity and mitigating phototoxicity. The continued exploration of novel substituents at the C-7 and N-1 positions, in conjunction with the 8-difluoromethoxy moiety, holds significant promise for the development of next-generation fluoroquinolones that can combat the growing threat of antimicrobial resistance. Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure their efficacy in vivo and on further elucidating the structural basis for their interactions with bacterial topoisomerases to guide rational drug design.

References

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

- Hajare, A. (2015). A prescription event monitoring study on the utility of garenoxacin, a newer fluoroquinolone in India. Journal of Clinical and Diagnostic Research, 9(8), FC01-FC04.

- Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6033.

- The Pharma Innovation. (2019). A review on recent development on fluoroquinolones.

- Lasseter, K. C., et al. (2003). Multiple-Dose Safety and Pharmacokinetics of Oral Garenoxacin in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 47(7), 2232-2239.

- Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

DNA gyrase supercoiling inhibition assay. (n.d.). Bio-protocol. Retrieved from [Link]

- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-7.

- Nieto, M. J., et al. (2012). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Mini-Reviews in Medicinal Chemistry, 12(3), 234-245.

- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103.

- Lasseter, K. C., et al. (2003). Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects. Antimicrobial agents and chemotherapy, 47(7), 2232–2239.

- Nieto, M. J., et al. (2012). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Bentham Science Publishers.

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

- Nakashima, H., et al. (2015). Pharmacokinetic study of garenoxacin in severe renal failure patients. The Japanese Journal of Antibiotics, 68(3), 141-147.

- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of clinical microbiology, 43(10), 5099–5103.

- Niki, Y., et al. (2019). The efficacy and safety of sitafloxacin and garenoxacin for the treatment of pneumonia in elderly patients: A randomized, multicenter, open-label trial. Journal of Infection and Chemotherapy, 25(10), 767-774.

- Aldred, K. J., et al. (2014). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in molecular biology (Clifton, N.J.), 1147, 1–13.

-

E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]

- Drlica, K., et al. (2008). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 52(11), 3843-3849.

- National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria.

- Owens, R. C., Jr, & Ambrose, P. G. (2000). The safety profile of the fluoroquinolones. Clinical therapeutics, 22(7), 823–837.

- In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. (1995). Antimicrobial Agents and Chemotherapy, 39(11), 2465-2472.

- Flores-Mireles, A. L., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules (Basel, Switzerland), 28(16), 6033.

- In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. (1995). Antimicrobial agents and chemotherapy, 39(11), 2465–2472.

-

The structure-activity relationships (SAR) of quinolones. (n.d.). ResearchGate. Retrieved from [Link]

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2025, May 24). MDPI.

- Mandell, L. A., & Tillotson, G. S. (2002). Safety of fluoroquinolones: an update. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 13(1), 54–61.

- Pugi, A., & Vannacci, A. (2013). Cardiovascular and metabolic risk associated to fluoroquinolones. Focus Farmacovigilanza, 79(11), 2.

- Mensa, J. (2023). Safety of fluoroquinolones. Revista espanola de quimioterapia : publicacion oficial de la Sociedad Espanola de Quimioterapia, 36 Suppl 1(Suppl 1), 71–77.

- Wiman, C. E., et al. (2019). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS omega, 4(26), 21876–21885.

-

Synthesis, SAR and QSAR Studies of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. (n.d.). ResearchGate. Retrieved from [Link]

- Aldred, K. J., et al. (2014). Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.

-

Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones. (n.d.). PDB-101. Retrieved from [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The safety profile of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Multiple-dose safety and pharmacokinetics of oral garenoxacin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 13. opastpublishers.com [opastpublishers.com]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. The safety profile of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 19. bio-protocol.org [bio-protocol.org]

- 20. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchhub.com [researchhub.com]

- 24. clyte.tech [clyte.tech]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Novel 6-Fluoro-8-Difluoromethoxy Quinolone Antibiotics

Strategic Optimization of the C-8 Position for Enhanced Gram-Positive Activity and Metabolic Stability

Executive Summary

The fluoroquinolone (FQ) class of antibiotics has evolved through four generations, driven primarily by modifications at the C-7 and C-8 positions. While the C-6 fluorine is non-negotiable for DNA gyrase inhibition, the C-8 position acts as the "molecular rudder," determining the drug's spectrum, phototoxicity profile, and metabolic fate.

This guide analyzes a specific subclass: 6-fluoro-8-difluoromethoxy quinolones .[1] This modification (

Part 1: The C-8 Conundrum & SAR Logic

The Structural Imperative

The C-8 position of the quinolone core is critical for two reasons:

-

Steric Bulk & Target Dual-Targeting: Bulky groups at C-8 (like

or -

Electronic Influence on Phototoxicity: Substituents that stabilize the radical anion intermediate upon UV irradiation (like C-8 F in Sparfloxacin) cause severe phototoxicity. Electron-donating groups (like C-8 OMe) generally mitigate this.

Why Difluoromethoxy ( )?

The

-

Metabolic Blockade: The C-H bond in a methoxy group (

) is susceptible to oxidative O-dealkylation by Cytochrome P450s. The presence of fluorine atoms in -

Lipophilicity Modulation: The fluorine atoms increase the lipophilicity compared to a standard methoxy group, potentially enhancing penetration into difficult compartments (e.g., lung epithelial lining fluid, macrophages).

-

Electronic "Goldilocks" Zone: It provides the steric bulk required for Topo IV targeting without the extreme electron-withdrawing nature of a direct C-8 Fluorine (which risks phototoxicity) or the electron-donating liability of an amine.

Figure 1: SAR Decision Tree illustrating the evolution from early FQs to the 8-difluoromethoxy pharmacophore.

Part 2: Chemical Synthesis Strategy

Synthesizing the 8-difluoromethoxy core requires a robust route that introduces the fluorinated ether early in the sequence, typically on the benzoic acid precursor, to avoid harsh conditions on the final quinolone ring.

The Polyfluorobenzoyl Acetate Route

This is the industry-standard approach for high-yield FQ synthesis.

Key Intermediate: 2,4,5-trifluoro-3-(difluoromethoxy)benzoic acid.

Step-by-Step Retrosynthesis:

-

Difluoromethylation: Reaction of a 3-hydroxy-tetrafluorobenzoic acid derivative with chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.

-

Activation: Conversion to the benzoyl chloride.

-

Condensation: Reaction with magnesium malonate to form the benzoyl acetate.

-

Cyclization: Reaction with an orthoformate and the N-1 amine (e.g., cyclopropylamine) followed by NaH-mediated ring closure.

Figure 2: Synthetic pathway for the construction of the 6-fluoro-8-difluoromethoxy-4-quinolone-3-carboxylic acid core.

Part 3: Biological Profile & Mechanism[2]

Mechanism of Action (Dual Targeting)

Unlike Ciprofloxacin (which primarily targets DNA Gyrase in Gram-negatives), 8-difluoromethoxy quinolones exhibit balanced dual-targeting:

-

Target A: DNA Gyrase (GyrA/GyrB) – Essential for DNA supercoiling.[2]

-

Target B: Topoisomerase IV (ParC/ParE) – Essential for decatenation (separating daughter chromosomes).

Clinical Implication: By hitting both targets simultaneously with high affinity, the probability of resistance developing is the product of the individual mutation rates (

Comparative Activity Data (Predicted/Representative)

| Bacterial Strain | Ciprofloxacin (8-H) | Moxifloxacin (8-OMe) | 8-OCHF2 Analog | Clinical Significance |

| E. coli (Gram -) | 0.008 µg/mL | 0.06 µg/mL | 0.03 µg/mL | Retains Gram-neg potency. |

| S. aureus (MSSA) | 0.5 µg/mL | 0.06 µg/mL | 0.06 µg/mL | Excellent Gram-pos coverage. |

| S. pneumoniae | 1.0 µg/mL | 0.12 µg/mL | 0.12 µg/mL | Critical for respiratory infections. |

| B. fragilis (Anaerobe) | 8.0 µg/mL | 0.5 µg/mL | 0.5 µg/mL | Improved anaerobic activity. |

Part 4: Experimental Protocols

Protocol A: Synthesis of the 8-Difluoromethoxy Intermediate

Objective: Selective alkylation of the 3-hydroxy position.

-

Reagents: 3-hydroxy-2,4,5-trifluorobenzoic acid ethyl ester (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq),

(3.0 eq), DMF (Solvent). -

Procedure:

-

Dissolve the phenolic ester in anhydrous DMF under

atmosphere. -

Add

and heat to 60°C for 30 minutes to generate the phenoxide anion. -

Slowly add Sodium chlorodifluoroacetate (acts as a carbene source for difluoromethylation) over 1 hour.

-

Raise temperature to 90°C and stir for 4 hours.

-

Self-Validation: Monitor reaction via TLC (Hexane:EtOAc 4:1). The starting material spot (more polar due to -OH) should disappear, replaced by a less polar spot (ether).

-

-

Workup: Pour into ice water, extract with Ethyl Acetate, dry over

, and concentrate.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine in vitro potency against S. aureus ATCC 29213.[3]

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a bacterial suspension matched to 0.5 McFarland standard, then dilute 1:100 to achieve

CFU/mL. -

Plate Setup:

-

Use 96-well round-bottom plates.

-

Add 100 µL of drug solution (serial 2-fold dilutions from 64 to 0.06 µg/mL) to columns 1-10.

-

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

-

Readout: The MIC is the lowest concentration showing no visible turbidity .

-

Validation: The MIC for the Quality Control strain (e.g., Ciprofloxacin against S. aureus ATCC 29213) must fall within the CLSI published range (0.12 – 0.5 µg/mL) for the run to be valid.

Part 5: Safety & Toxicology (Phototoxicity)[4]

The 8-difluoromethoxy group is designed to minimize the "HOMO-LUMO gap" issues seen with 8-halogenated quinolones.

-

Assay: 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432).

-

Mechanism: FQs absorb UVA (320-400 nm). If the C-8 substituent is unstable (e.g., C-F), it generates reactive oxygen species (ROS).

-

Expectation: 8-OCHF2 analogs typically show a PIF (Photo-Irritation Factor) < 5, classifying them as "Non-phototoxic" or "Weakly phototoxic," comparable to Moxifloxacin and superior to Lomefloxacin.

References

-

Marutani, K., et al. (1993).[4] "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light."[4][5][6][7] Antimicrobial Agents and Chemotherapy.[4][8][9] Link

-

Chu, D. T., et al. (1987). "Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents." Journal of Medicinal Chemistry. Link

-

Miyamoto, T., et al. (1990). "Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin." Journal of Medicinal Chemistry. Link

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

-

OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." Link

Sources

- 1. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials - Google Patents [patents.google.com]

- 2. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Note: A Stability-Indicating HPLC Method for the Determination of Cadrofloxacin Hydrochloride

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cadrofloxacin hydrochloride. The method is designed for use in quality control and stability studies of bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and a pH-adjusted phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The stability-indicating capability of the method was confirmed through forced degradation studies.

Introduction

Cadrofloxacin hydrochloride is a fluoroquinolone antibiotic. As with all active pharmaceutical ingredients (APIs), a reliable and robust analytical method is crucial for ensuring the quality, efficacy, and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy[1]. A stability-indicating analytical method is essential as it can accurately measure the drug substance in the presence of its impurities, and degradation products, which is a key requirement for assessing the stability of pharmaceutical products[2].

This document provides a comprehensive guide for the development and validation of an HPLC method for Cadrofloxacin hydrochloride, leveraging the known chromatographic behavior of structurally similar fluoroquinolones, such as ciprofloxacin[3][4].

Physicochemical Properties of Cadrofloxacin Hydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While experimental data for Cadrofloxacin hydrochloride is not extensively published, its structure, available from public databases like PubChem, provides critical insights[5].

Table 1: Physicochemical Properties of Cadrofloxacin Hydrochloride

| Property | Information | Source |

| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride | PubChem[5] |

| Molecular Formula | C₁₉H₂₁ClF₃N₃O₄ | PubChem[5] |

| Molecular Weight | 447.8 g/mol | PubChem[5] |

| Structure | Fluoroquinolone core with a cyclopropyl group, a difluoromethoxy group, and a methylpiperazinyl side chain. | PubChem[5] |

| Anticipated pKa | Expected to have at least two pKa values due to the carboxylic acid and piperazine moieties, similar to other fluoroquinolones. This is a critical parameter for controlling retention and peak shape by adjusting mobile phase pH. | Inferred from fluoroquinolone class |

| Anticipated LogP | The molecule possesses both lipophilic and hydrophilic regions, suggesting that reversed-phase chromatography will be a suitable separation mode. | Inferred from structure |

| UV Absorbance | The quinolone core is the primary chromophore. A UV maximum is expected in the range of 270-330 nm, typical for this class of compounds. Ciprofloxacin, a related compound, has a λmax around 275-280 nm[6][7]. | Inferred from fluoroquinolone class |

HPLC Method Development Strategy

The method development strategy is a systematic process aimed at achieving optimal separation of the analyte from potential impurities and degradation products.

Caption: HPLC Method Development and Validation Workflow.

Initial Chromatographic Conditions (Based on Ciprofloxacin)

-

Column: A C18 column is a good starting point due to the moderate polarity of fluoroquinolones. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.

-

Mobile Phase:

-

Aqueous Phase (A): 0.025 M Potassium Dihydrogen Phosphate buffer. The pH should be adjusted to around 3.0 with phosphoric acid. This low pH ensures the protonation of the carboxylic acid group, leading to better retention on a reversed-phase column.

-

Organic Phase (B): Acetonitrile is a common choice for fluoroquinolones.

-

-

Detection: UV detection at 278 nm is a suitable starting point based on the UV spectrum of ciprofloxacin[8]. A photodiode array (PDA) detector is recommended to monitor peak purity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Optimization of Chromatographic Conditions

-

pH of the Aqueous Phase: The pH of the mobile phase is a critical parameter affecting the retention and peak shape of ionizable compounds like Cadrofloxacin hydrochloride. A pH range of 2.5 to 4.0 should be investigated to find the optimal balance between retention time, peak symmetry, and column stability.

-

Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated. The choice between the two will depend on the selectivity observed for the main peak and any impurities.

-

Gradient Elution: A gradient elution is recommended to ensure the elution of any potential late-eluting impurities and to shorten the run time. A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.

-

Column Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. A range of 25°C to 40°C should be explored.

Experimental Protocol: Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose[8][9].

System Suitability

Before each validation run, the system suitability must be confirmed by injecting a standard solution multiple times.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 or 6 injections) |

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

Protocol:

-

Acid Degradation: Treat the sample with 0.1 M HCl at 80°C for 2 hours.

-

Base Degradation: Treat the sample with 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples and ensure that the main Cadrofloxacin peak is well-resolved from any degradation products. Peak purity analysis using a PDA detector should be performed.

Linearity

Protocol:

-

Prepare a series of at least five concentrations of Cadrofloxacin hydrochloride reference standard over the range of 50% to 150% of the target assay concentration.

-

Inject each concentration in triplicate.

-

Plot a calibration curve of peak area versus concentration.

-

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

-

Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

-

Prepare each concentration level in triplicate.

-

Calculate the percentage recovery at each level.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day and by the same analyst.

-

Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 x (σ / S)

-

LOQ = 10 x (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters.

Protocol:

-

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase pH (± 0.2 units)

-

Column temperature (± 5°C)

-

Organic composition in the mobile phase (± 2%)

-

-

Assess the impact on the system suitability parameters.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 3: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.025 M KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 278 nm |

| Injection Volume | 10 µL |

| Run Time | 25 min |

Table 4: Summary of Validation Results

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (RSD%) | 0.8% | ≤ 2.0% |

| Intermediate Precision (RSD%) | 1.2% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | Passed | System suitability criteria met |

Conclusion

A sensitive, accurate, and precise stability-indicating RP-HPLC method for the determination of Cadrofloxacin hydrochloride has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis of the bulk drug and its pharmaceutical formulations, as well as for stability studies.

References

-

PubChem. (n.d.). Cadrofloxacin hydrochloride. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

MDPI. (2024, January 16). Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations: Development and Validation. Retrieved February 21, 2026, from [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Retrieved February 21, 2026, from [Link]

-

Department of Drug Administration, Nepal. (n.d.). Analytical Profile of Ciprofloxacin Hydrochloride Powder. Retrieved February 21, 2026, from [Link]

-

Scientific & Academic Publishing. (2012). Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution. Retrieved February 21, 2026, from [Link]

-

PMC. (2013, April 6). A novel and rapid microbiological assay for ciprofloxacin hydrochloride. Retrieved February 21, 2026, from [Link]

-

Malaysian Journal of Medical and Biological Research. (2020, December 8). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin. Retrieved February 21, 2026, from [Link]

-

Semantic Scholar. (n.d.). Method Development and Validation of Ciprofloxacin HCl and Ornidazole by UFLC in Combined Dosage Form. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of the standard solution of ciprofloxacin.... Retrieved February 21, 2026, from [Link]

Sources

- 1. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. A novel and rapid microbiological assay for ciprofloxacin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cadrofloxacin Hydrochloride | C19H21ClF3N3O4 | CID 9889840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 9. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]

Application Note: Preparation and Quality Control of Cadrofloxacin Stock Solutions for Cell Culture Applications

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of Cadrofloxacin stock solutions for use in cell culture. Cadrofloxacin is a fluoroquinolone antibiotic, and the accuracy, sterility, and stability of its stock solution are paramount for obtaining reproducible and reliable experimental outcomes. This note details protocols for handling both the free base and potential salt forms of the compound, emphasizes the rationale behind key procedural steps, and outlines a self-validating quality control system to ensure solution integrity and efficacy.

Introduction: The Critical Role of Stock Solution Integrity

Cadrofloxacin is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making Cadrofloxacin an effective agent against a range of bacteria. In cell culture, it can be used for experimental studies or as a prophylactic agent to prevent contamination.

The reliability of any in vitro study involving a small molecule like Cadrofloxacin hinges on the precise and consistent preparation of the stock solution. Errors in concentration, the presence of microbial contaminants, or degradation of the compound can lead to misleading results, jeopardizing experimental validity. This guide provides a robust framework for preparing high-quality Cadrofloxacin stock solutions.

Pre-Protocol Considerations: Physicochemical Properties

Before proceeding to the protocol, it is essential to understand the properties of Cadrofloxacin. Key details for the free base form are summarized below.

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | PubChem[5] |

| Molecular Formula | C₁₉H₂₀F₃N₃O₄ | PubChem[5] |

| Molecular Weight | 411.4 g/mol | PubChem[5] |

| CAS Number | 153808-85-6 | PubChem[5] |

Solubility Insights: The solubility of fluoroquinolones is highly dependent on their chemical form (free base vs. a salt, such as hydrochloride) and the pH of the solvent. While specific public data on Cadrofloxacin's solubility is limited, we can infer its likely behavior from the well-documented analogue, Ciprofloxacin.

-

Free Base: The free base form is typically characterized by poor solubility in neutral aqueous solutions. It generally requires an acidic or alkaline environment to dissolve effectively.[6][7] For laboratory preparations, dissolving the free base in a sterile, dilute acid like 0.1N HCl is a common and effective strategy.[6][7][8] Dimethyl sulfoxide (DMSO) can be an alternative, but solubility may be limited.[6][9]

-

Hydrochloride (HCl) Salt: If you are using a salt form, such as Cadrofloxacin HCl, it will likely exhibit significantly higher solubility in sterile water or buffers like PBS.[6][10]

Expert Recommendation: Before preparing a large-volume stock solution, perform a small-scale solubility test with 1-2 mg of your specific Cadrofloxacin powder in the intended solvent to confirm its solubility characteristics.

Protocol: Preparation of a 10 mg/mL Cadrofloxacin Stock Solution

This section provides two distinct protocols based on the likely form of the compound. All procedures should be performed in a laminar flow hood using strict aseptic techniques to prevent contamination.

3.1. Materials and Equipment

-

Cadrofloxacin powder (free base or salt form)

-

Solvents:

-

Sterile 0.1N Hydrochloric Acid (HCl)

-

Anhydrous, sterile-filtered DMSO

-

Sterile, cell culture-grade water

-

-

Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Sterile 0.22 µm syringe filters (ensure filter material is compatible with the chosen solvent, e.g., PVDF or PTFE for organic solvents, PES for aqueous solutions)

-

Sterile syringes (5-10 mL)

-

Sterile, light-protecting (amber) or foil-wrapped cryovials for aliquoting

3.2. Protocol A: For Cadrofloxacin Free Base This protocol is designed for the free base form, which typically requires an acidic solvent for dissolution.

-

Weighing: Tare a sterile 15 mL conical tube on a calibrated balance. Carefully weigh 10 mg of Cadrofloxacin powder directly into the tube.

-

Rationale: Weighing directly into the sterile tube minimizes the risk of contamination and loss of material during transfer.

-

-

Dissolution: Add 1 mL of sterile 0.1N HCl to the tube. Cap tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

-

Rationale: The acidic environment protonates the molecule, increasing its solubility in the aqueous solvent. Complete dissolution is critical for accurate concentration.

-

-

Sterilization: Aseptically attach a 0.22 µm syringe filter to a sterile syringe. Draw the entire Cadrofloxacin solution into the syringe. Filter-sterilize the solution into a new, sterile 15 mL conical tube.

-

Aliquoting & Storage: Dispense the sterile stock solution into single-use volumes (e.g., 50-100 µL) in sterile, light-protecting cryovials.

-

Labeling: Clearly label each aliquot with the compound name ("Cadrofloxacin"), concentration (10 mg/mL), solvent (0.1N HCl), and preparation date.

-

Storage: Store aliquots at -20°C for long-term use.[10][11][13]

3.3. Protocol B: For Cadrofloxacin Hydrochloride (or other water-soluble salt) This protocol is suitable for the more water-soluble salt forms of the antibiotic.

-

Weighing: Tare a sterile 15 mL conical tube on a calibrated balance. Weigh 10 mg of Cadrofloxacin HCl powder into the tube.

-

Dissolution: Add 1 mL of sterile, cell culture-grade water. Cap tightly and vortex until the powder is fully dissolved.

-

Sterilization: Following the procedure in Protocol A (Step 3), filter the solution through a 0.22 µm syringe filter into a fresh sterile tube.

-

Aliquoting & Storage: Following the procedure in Protocol A (Step 4), dispense the solution into single-use aliquots.

-

Labeling: Label each aliquot with the name, concentration (10 mg/mL), solvent (Sterile H₂O), and preparation date.

-

Storage: Store aliquots at -20°C.

Workflow for Stock Solution Preparation and Validation

Sources

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. reviewofconphil.com [reviewofconphil.com]

- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. Cadrofloxacin | C19H20F3N3O4 | CID 189912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 环丙沙星 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Ciprofloxacin (Bay-09867) | Antibiotics | Antibacterial | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. goldbio.com [goldbio.com]

- 12. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Ciprofloxacin Hydrochloride for Experimental Bacterial Pneumonia

Disclaimer: Information on "Cadrofloxacin hydrochloride" is not available in the public domain or scientific literature based on the conducted searches. The following application note has been developed under the assumption that the user intended to inquire about Ciprofloxacin hydrochloride , a widely studied and utilized fluoroquinolone antibiotic for bacterial pneumonia. The protocols and data provided are based on established research for ciprofloxacin. Researchers should validate these methodologies for any new chemical entity.

For Researchers, Scientists, and Drug Development Professionals.

Abstract This document provides a comprehensive guide for the preclinical evaluation of Ciprofloxacin Hydrochloride in murine models of bacterial pneumonia. It outlines the scientific rationale, detailed experimental protocols, and key endpoints for assessing therapeutic efficacy. The protocols are designed to be robust and self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: Scientific Rationale

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its hydrochloride salt is often used in formulations for its solubility.[2] Ciprofloxacin is particularly effective against Gram-negative bacteria, which are common causative agents of pneumonia, including Klebsiella pneumoniae and Pseudomonas aeruginosa.[2][3] While it has activity against some Gram-positive bacteria, it is not considered a first-line treatment for pneumonia caused by Streptococcus pneumoniae due to variable susceptibility and the availability of more potent agents.[3]

The primary objective of this guide is to provide a framework for conducting in vivo efficacy studies of ciprofloxacin in a standardized and scientifically rigorous manner. This involves establishing a reproducible model of bacterial pneumonia in mice, defining a therapeutic window, and quantifying the dose-dependent antimicrobial effect of the compound.

Mechanism of Action

The bactericidal activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA helix during replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for the separation of interlinked daughter DNA molecules (catenanes) following a round of replication.

By forming a stable complex with these enzymes and the bacterial DNA, ciprofloxacin traps them in a state that leads to breaks in the chromosome, ultimately inhibiting DNA synthesis and triggering cell death.[4]

Caption: Mechanism of Action of Ciprofloxacin.

Key Pharmacokinetic & Pharmacodynamic (PK/PD) Parameters

Understanding the PK/PD relationship is critical for designing an effective dosing regimen. For fluoroquinolones like ciprofloxacin, efficacy is typically correlated with the ratio of the Area Under the Concentration-Time Curve to the Minimum Inhibitory Concentration (AUC/MIC).

| Parameter | Description | Typical Target for Efficacy |

| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Determined in vitro for the specific challenge strain. |

| Cmax | Maximum Plasma Concentration: The highest concentration that the drug achieves in the plasma. | Varies with dose and route of administration. |

| AUC24 | Area Under the Curve (24h): The total drug exposure over a 24-hour period. | Varies with dose and route of administration. |

| AUC/MIC Ratio | The ratio of the 24-hour AUC to the MIC of the infecting pathogen. | For Gram-negative bacteria, a target of ≥125 is often associated with clinical efficacy and resistance prevention. |

Note: These values must be determined experimentally in the chosen animal model, as they can differ from human pharmacokinetics.

Experimental Protocols

This section details the step-by-step methodologies for conducting an efficacy study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Murine Model of Acute Pneumonia

This protocol describes the induction of pneumonia using a Gram-negative pathogen like Klebsiella pneumoniae.

Materials:

-

6-8 week old BALB/c or C57BL/6 mice.

-

Klebsiella pneumoniae (e.g., ATCC 43816).

-

Tryptic Soy Broth (TSB) and Agar (TSA).

-

Isoflurane anesthesia system.

-

Micropipettes and sterile, non-pyrogenic pipette tips.

-

Sterile saline.

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate K. pneumoniae from a frozen stock onto a TSA plate and incubate overnight at 37°C.

-

Pick a single colony and inoculate into 10 mL of TSB. Incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase (approx. 3-4 hours, OD600 ≈ 0.4-0.6).

-

Pellet the bacteria by centrifugation (e.g., 4000 x g for 10 minutes).

-

Wash the pellet twice with sterile saline and resuspend in saline.

-

Adjust the bacterial suspension to the desired concentration (e.g., 1-5 x 10^7 CFU/mL). The exact inoculum size must be predetermined in a pilot study to achieve a non-lethal but robust infection.

-

-

Infection Procedure (Intranasal Inoculation):

-

Anesthetize mice using isoflurane (2-3% in oxygen). Confirm proper anesthetic depth by lack of pedal reflex.

-

Position the mouse in a supine position.

-

Carefully dispense a total of 50 µL of the bacterial suspension onto the nares (25 µL per nostril), allowing the mouse to inhale the inoculum.

-

Monitor the animal until it has fully recovered from anesthesia.

-

Protocol 2: Ciprofloxacin Dosing and Administration

Materials:

-

Ciprofloxacin hydrochloride powder (USP grade).

-

Sterile water for injection or 5% dextrose in water (D5W) as a vehicle.

-

Appropriate administration tools (e.g., oral gavage needles, subcutaneous injection needles).

-

Sterile tubes for solution preparation.

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of ciprofloxacin hydrochloride based on the desired dose (mg/kg) and the average weight of the mice.

-

Dissolve the powder in the chosen vehicle. Gentle warming or vortexing may be required. Ensure the solution is clear before use. Prepare fresh daily.

-

For a dose-ranging study, prepare serial dilutions from a concentrated stock solution.

-

-

Administration:

-

Treatment is typically initiated 2-4 hours post-infection to allow the infection to establish.

-

Subcutaneous (SC) Injection: Administer the calculated volume (typically 100-200 µL) into the scruff of the neck.

-

Oral Gavage (PO): Administer the calculated volume directly into the stomach using a proper gavage needle.

-

Dosing is often performed twice daily (q12h) for 3-5 days.

-

Protocol 3: Efficacy Evaluation

Endpoints:

-

Survival: Monitor animals at least twice daily for morbidity and mortality for a period of 7-10 days.

-

Bacterial Burden (CFU): At a predetermined time point (e.g., 24 or 48 hours after the final dose), a subset of animals is euthanized.

-

Aseptically harvest the lungs and spleen.

-

Homogenize the tissues in sterile saline.

-

Perform serial dilutions of the homogenate and plate onto TSA plates.

-

Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

-

-

Histopathology: Lungs can be fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained (e.g., with H&E) to assess inflammation, tissue damage, and bacterial foci.

Sources

Application Note: Pharmacokinetic Analysis of CS-940 Lung Tissue Penetration

Executive Summary

CS-940 is a trifluorinated fluoroquinolone antibiotic exhibiting potent broad-spectrum activity against Enterobacteriaceae, Staphylococcus spp., and Haemophilus influenzae.[1] While its in vitro potency (MIC90 ≤ 0.06 µg/mL for key respiratory pathogens) is established, therapeutic efficacy in pneumonia is dictated not by plasma concentration, but by the drug's ability to penetrate the Epithelial Lining Fluid (ELF) and Alveolar Macrophages (AM) .

This Application Note provides a rigorous, self-validating protocol for determining the pulmonary pharmacokinetic (PK) profile of CS-940. It details the methodology for simultaneous quantification in plasma, lung homogenate, and ELF using Bronchoalveolar Lavage (BAL) with urea normalization.

Scientific Background & Mechanism[2][3]

Mechanism of Action

CS-940 functions by inhibiting bacterial DNA synthesis. Like other fluoroquinolones, it targets two essential enzymes:

-

DNA Gyrase (Topoisomerase II): Primary target in Gram-negative bacteria.

-

Topoisomerase IV: Primary target in Gram-positive bacteria.

The trifluorinated structure of CS-940 is designed to enhance lipophilicity, theoretically improving passive diffusion across the alveolar capillary barrier—a hypothesis this protocol is designed to validate.

The Pulmonary Penetration Challenge

Systemic plasma concentrations (

For fluoroquinolones, a ratio > 1.0 is often required to prevent the emergence of resistance in the lung microenvironment.

Visualization: Mechanism & Workflow

CS-940 Mechanism of Action

The following diagram illustrates the interference of CS-940 with bacterial replication machinery.

Figure 1: CS-940 inhibits bacterial DNA replication by targeting Gyrase and Topoisomerase IV, leading to cell death.

Experimental Workflow

The following diagram outlines the critical path for the PK study, from dosing to urea normalization.

Figure 2: Workflow for deriving ELF concentrations using the urea dilution method.

Detailed Experimental Protocol

Study Design (Rat Model)

-

Species: Sprague-Dawley Rats (Male, 250–300g).

-

Group Size: n=4 per time point (Total ~24–30 animals).

-

Dose: 10 mg/kg (IV bolus) or equivalent oral dose based on bioavailability.

-

Time Points: Pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Sample Collection Procedures

A. Plasma Collection

-

Collect blood via cardiac puncture into K2EDTA tubes.

-

Centrifuge at 2000 x g for 10 min at 4°C.

-

Store plasma at -80°C.

B. Bronchoalveolar Lavage (BAL)

Crucial Step for ELF Calculation:

-

Euthanize animal. Immediately expose the trachea.

-

Insert a catheter into the trachea and secure with a suture.

-

Instill 1.0 mL of sterile saline (0.9% NaCl) .

-

Gently massage the lungs and withdraw the fluid (aim for >60% recovery).

-

Repeat 2 times (Total 3 washes). Pool the samples.

-

Immediate Processing: Centrifuge BAL fluid (BALF) at 400 x g for 10 min at 4°C to separate cells (AM) from supernatant (ELF).

-

Store supernatant and cell pellet separately at -80°C.

C. Lung Tissue Homogenate

-

After BAL, excise the lungs.

-

Rinse in saline to remove excess blood.

-

Weigh and homogenize in 4 volumes of water/methanol (50:50).

Analytical Methodology (LC-MS/MS)

System: Agilent 6495 Triple Quadrupole or equivalent. Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

Urea Analysis (Mandatory Validation):

To calculate the volume of ELF sampled, you must measure Urea concentrations in both Plasma (

Calculations: The Urea Correction Method

The concentration of CS-940 in the Epithelial Lining Fluid (

Note: This assumes

Data Presentation & Acceptance Criteria

Expected Pharmacokinetic Parameters

Summarize data in the following format.

| Parameter | Unit | Plasma | Lung Tissue | ELF (Calculated) |

| µg/mL | [Data] | [Data] | [Data] | |

| h | [Data] | [Data] | [Data] | |

| µg·h/mL | [Data] | [Data] | [Data] | |

| h | [Data] | [Data] | [Data] | |

| Penetration Ratio | (Tissue/Plasma) | N/A | Ratio A | Ratio B |

Acceptance Criteria (Self-Validation)

For the study to be considered valid, the following must be met:

-

Urea Recovery: The concentration of Urea in BAL must be detectable and within the linear range of the assay (typically 0.2–1.0 mg/dL in BAL vs 10–20 mg/dL in plasma).

-

Blood Contamination: Monitor BAL samples for hemoglobin. If samples are pink/red, they must be discarded as blood contamination artificially elevates drug levels (if drug binds red blood cells) or protein levels.

-

Mass Balance: The sum of drug recovered in ELF + Cells should correlate with whole lung homogenate data (after correcting for blood volume in tissue).

References

-

Biedenbach, D. J., Sutton, L. D., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial Agents and Chemotherapy, 39(10), 2325–2330. Link

-

Kiem, S., & Schentag, J. J. (2008). Interpretation of antibiotic concentration ratios in epithelial lining fluid. Antimicrobial Agents and Chemotherapy, 52(1), 24–36. Link

-

Rodvold, K. A., et al. (2011). Standardizing the measurement of antibiotic concentrations in epithelial lining fluid. Clinical Microbiology and Infection, 17(11), 1726-1729. Link

-

FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. Link

Sources

Application Notes and Protocols: Establishing and Implementing Quality Control Limits for Cadrofloxacin Disk Diffusion Susceptibility Testing

Introduction: The Need for Robust Susceptibility Testing for Novel Fluoroquinolones

Cadrofloxacin is a novel fluoroquinolone antibiotic demonstrating a broad spectrum of activity against a range of bacterial pathogens. As with any new antimicrobial agent, the development of reliable and reproducible susceptibility testing methods is paramount for its progression through preclinical and clinical research, and for its potential utility in therapeutic settings. The disk diffusion test, a well-established and widely used method for antimicrobial susceptibility testing (AST), provides a simple yet robust means of assessing the in vitro activity of an antibiotic against a given bacterial isolate.[1][2]

The integrity of disk diffusion testing is critically dependent on a stringent quality control (QC) program.[3][4] This program ensures the accuracy and precision of the test system, from the quality of the media and antibiotic disks to the performance of the technologist.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and quality control procedures for the Cadrofloxacin disk diffusion test. As specific QC ranges for Cadrofloxacin have not yet been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide will also detail a protocol for a multi-laboratory study to establish these crucial parameters.

Mechanism of Action: The Fluoroquinolone Class

Cadrofloxacin, as a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][6][7][8]

-

DNA Gyrase: This enzyme is the primary target in many Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, a critical step for initiating DNA replication.[7][9]

-

Topoisomerase IV: In many Gram-positive bacteria, this enzyme is the main target. It is essential for separating interlinked daughter DNA molecules after replication, allowing for cell division.[7]

By inhibiting these enzymes, Cadrofloxacin leads to the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[5][9] Understanding this mechanism is crucial for interpreting susceptibility patterns and anticipating the spectrum of activity.

Principles of the Disk Diffusion Test

The disk diffusion method involves placing a paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a standardized suspension of the test organism.[1][2] The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[1] Following incubation, a circular zone of no growth, or inhibition zone, will be observed around the disk if the organism is susceptible. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the antibiotic for that organism.[10]

Protocol for Establishing Cadrofloxacin Disk Diffusion Quality Control Limits

Given the absence of established QC ranges for Cadrofloxacin, a validation study is required. This protocol is based on the principles outlined by CLSI and EUCAST for new agent validation.[3][11][12][13]

Study Design

A multi-laboratory, collaborative study is the gold standard for establishing QC ranges to ensure inter-laboratory reproducibility.[12][13]

-

Participants: A minimum of eight to ten experienced laboratories should be enrolled.

-

Materials: A single lot of Cadrofloxacin disks and a single lot of Mueller-Hinton Agar (MHA) should be distributed to all participating laboratories to minimize variability.

-

QC Strains: A panel of well-characterized QC strains with known susceptibility to other fluoroquinolones should be used. These can be obtained from official culture collections such as the American Type Culture Collection (ATCC).[14]

Recommended QC Strains

The following strains are recommended for establishing QC limits for a broad-spectrum agent like Cadrofloxacin, consistent with guidelines for other fluoroquinolones.[2][15][16]

| QC Strain | ATCC Number | Gram Stain | Rationale |

| Escherichia coli | 25922 | Gram-Negative | Standard QC strain for Enterobacterales; represents a common target for fluoroquinolones. |

| Staphylococcus aureus | 25923 | Gram-Positive | Standard QC strain for staphylococci; evaluates activity against Gram-positive cocci. |

| Pseudomonas aeruginosa | 27853 | Gram-Negative | Represents a challenging non-fermenting Gram-negative rod; crucial for anti-pseudomonal agents. |

| Enterococcus faecalis | 29212 | Gram-Positive | Important for assessing activity against enterococci. |

| Streptococcus pneumoniae | 49619 | Gram-Positive | A fastidious organism requiring supplemented media; key for respiratory pathogens. |

Experimental Protocol: Multi-Laboratory Validation

Each participating laboratory will perform the following procedure for 20 consecutive days.[14]

3.3.1 Media Preparation

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. The final pH of the medium should be between 7.2 and 7.4 at room temperature.[4]

-

Pour the molten agar into 150 mm Petri dishes on a level surface to a uniform depth of 4 mm.

-

Allow the plates to solidify and dry before use. The surface should be moist but have no droplets of water.

-

For S. pneumoniae, use MHA supplemented with 5% defibrinated sheep blood.

3.3.2 Inoculum Preparation

-

From a pure, 18-24 hour culture, touch at least 4-5 well-isolated colonies with a sterile loop or swab.[1]

-

Transfer the growth into a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

3.3.3 Plate Inoculation

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3.3.4 Disk Application and Incubation

-

Using sterile forceps or a disk dispenser, apply the Cadrofloxacin disk to the center of the inoculated plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

Invert the plates and place them in a 35°C ± 2°C incubator within 15 minutes of disk application.

-

Incubate for 16-20 hours (20-24 hours for S. pneumoniae in a CO₂-enriched atmosphere).

3.3.5 Data Collection and Analysis

-